3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(sec-butyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Research on similar quinazoline derivatives has explored their synthesis and reactions under various conditions. For instance, a study on flash vacuum pyrolysis of some hexahydroquinazolin-4(1H)-ones demonstrated various reactions including ring opening, aromatization, and retro Diels–Alder reactions, providing insights into the thermal stability and reactivity of related compounds (Peláez et al., 2008).
Biological Activities
- Synthesis and evaluation of novel benzodioxolyl and tetrahydropyrimidine derivatives for anti-inflammatory and analgesic activities have been reported, indicating the potential for related quinazoline compounds to act as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
- Another study focused on the synthesis of quinazolinone analogs substituted with benzothiophene, which exhibited antibacterial and antitubercular activities, suggesting similar compounds could have applications in antimicrobial research (Rao & Subramaniam, 2015).
Herbicidal Activity
- Research on isoindolinedione substituted benzoxazinone derivatives, incorporating a carboxylic ester group, showed that these compounds possess good herbicidal activities, indicating potential applications in agriculture for related quinazoline derivatives (Huang et al., 2009).
Antioxidant Activity
- A study on fused heterocyclic compounds derived from tetrahydropyrimidine derivative, including 6-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, evaluated their antioxidant activities. This suggests that the compound may also possess antioxidant properties, which could be of interest for pharmaceutical applications (Salem et al., 2015).
Future Directions
Mechanism of Action
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to have antitumor activities , suggesting that it might be involved in pathways related to cell proliferation and apoptosis.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it indeed has antitumor activities as suggested by compounds with similar structures , it might lead to the inhibition of tumor cell growth.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-12(2)22-19(25)14-5-6-15-16(9-14)23-21(29)24(20(15)26)10-13-4-7-17-18(8-13)28-11-27-17/h4-9,12H,3,10-11H2,1-2H3,(H,22,25)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTADUHZHJFXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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